1-(Heptyloxy)-3-iodobenzene

説明

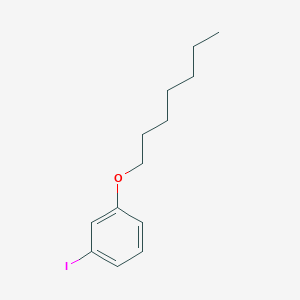

1-(Heptyloxy)-3-iodobenzene is an aromatic compound featuring a benzene ring substituted with a heptyloxy group (–O–C₇H₁₅) at position 1 and an iodine atom at position 2. This molecule is part of a broader class of alkoxy-iodobenzenes, which are valuable intermediates in organic synthesis and medicinal chemistry.

特性

IUPAC Name |

1-heptoxy-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHGTKHFXFQAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Heptyloxy)-3-iodobenzene typically involves the etherification of 3-iodophenol with heptyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the industrial production process.

化学反応の分析

Types of Reactions

1-(Heptyloxy)-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The heptyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include cyclohexane derivatives.

科学的研究の応用

1-(Heptyloxy)-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized aromatic compounds.

Biology: It serves as a probe in biochemical studies to investigate the interactions of aromatic ethers with biological macromolecules.

Medicine: It is explored for its potential use in the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

作用機序

The mechanism of action of 1-(Heptyloxy)-3-iodobenzene involves its interaction with specific molecular targets. The iodine atom and the heptyloxy group contribute to its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzyme active sites. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

類似化合物との比較

Substituent Variations in Alkoxy-Iodobenzenes

The following table compares 1-(Heptyloxy)-3-iodobenzene with analogs differing in alkoxy chain length or substituent type:

Key Observations :

- Substituent Reactivity : Bromoethoxy () and chlorophenylmethoxy () substituents introduce halogens, enabling diverse reactivity (e.g., nucleophilic substitutions).

- Synthetic Utility : Benzyloxy derivatives () are widely used in palladium-catalyzed couplings due to their balance of stability and reactivity.

Physicochemical Properties

- Solubility: Longer alkoxy chains (e.g., heptyloxy) enhance solubility in nonpolar solvents compared to methoxy or ethoxy analogs.

- Melting Points : Bulky substituents like heptyloxy may lower melting points due to reduced crystallinity, as seen in related compounds .

- Stability : Iodoarenes are light-sensitive, but steric bulk from heptyloxy may mitigate degradation compared to smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。